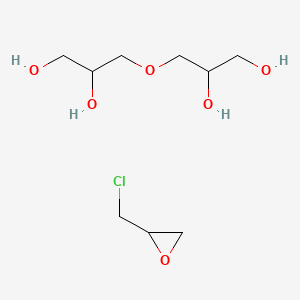
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol is a chemical compound with the molecular formula C₉H₁₉ClO₆ and a molecular weight of 258.697 g/mol . This compound is known for its unique structure, which includes both an oxirane ring and multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol typically involves the reaction of 2-(Chloromethyl)oxirane with glycerol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the oxirane ring and subsequent formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions may produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol involves its ability to interact with various molecular targets through its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the additional hydroxyl groups.
Glycidyl chloride: Another related compound with an oxirane ring and a chloromethyl group.
Glycerol derivatives: Compounds with multiple hydroxyl groups but without the oxirane ring.
Uniqueness
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol is unique due to its combination of an oxirane ring and multiple hydroxyl groups, which confer distinct reactivity and versatility in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
68134-62-3 |
|---|---|
Molekularformel |
C9H19ClO6 |
Molekulargewicht |
258.69 g/mol |
IUPAC-Name |
2-(chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H14O5.C3H5ClO/c7-1-5(9)3-11-4-6(10)2-8;4-1-3-2-5-3/h5-10H,1-4H2;3H,1-2H2 |
InChI-Schlüssel |
FYNLDVDUVKWRDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCl.C(C(COCC(CO)O)O)O |
Verwandte CAS-Nummern |
68134-62-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


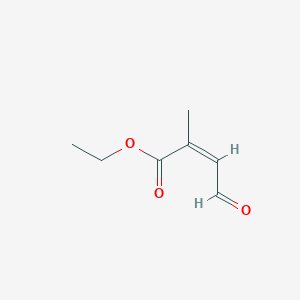
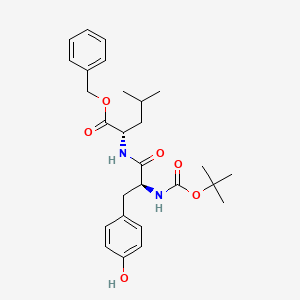
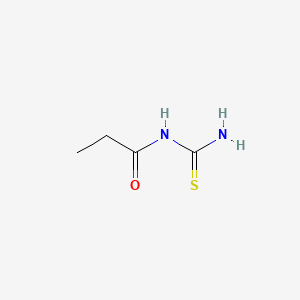


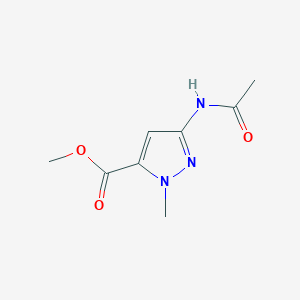
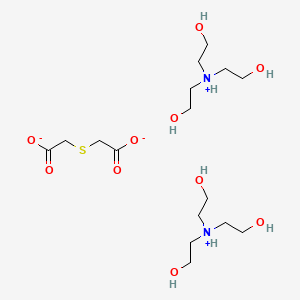
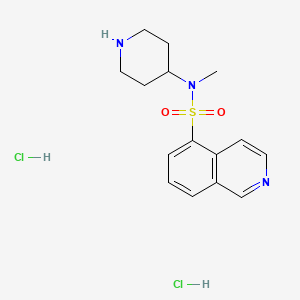
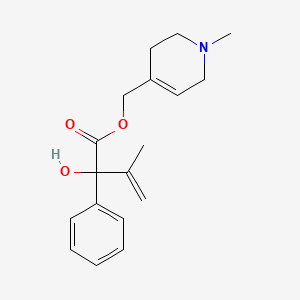


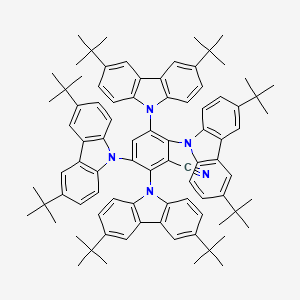
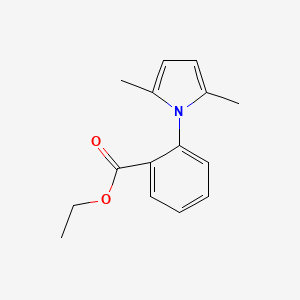
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
